Tenofovir alafenamide PMPA impurity

Description

Contextual Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in APIs is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies. Impurities can arise from various sources, including the starting materials, intermediates, and degradation products formed during synthesis or upon storage. The presence of these unintended chemicals can potentially alter the drug's therapeutic effects, introduce toxicity, or affect its stability. synzeal.com Therefore, rigorous analytical methods are required to detect, identify, and quantify impurities to ensure the API meets stringent purity standards. synzeal.comresearchgate.net The establishment of impurity reference standards is crucial for method validation, quality control, and stability studies, ensuring the consistency and safety of the final pharmaceutical product. synzeal.comsynthinkchemicals.com

Specific Relevance of PMPA Impurity to Tenofovir (B777) Alafenamide Quality Attributes

Tenofovir Alafenamide (TAF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. pharmaffiliates.com The PMPA impurity, chemically known as 9-[2-(phosphonomethoxy)propyl]adenine or simply tenofovir, is a significant process-related impurity and a potential degradant of TAF. semanticscholar.org Its presence in the final TAF product is a critical quality attribute that must be strictly controlled. The PMPA impurity can arise from incomplete reactions during the synthesis of TAF or through the hydrolysis of the phosphoramidate (B1195095) bond in the TAF molecule. nih.gov Given that PMPA itself is the active form of the earlier generation drug, Tenofovir Disoproxil Fumarate (B1241708) (TDF), its levels in TAF formulations are closely monitored to ensure the distinct pharmacokinetic profile and targeted delivery of TAF are maintained. semanticscholar.org The control of the PMPA impurity is essential for ensuring the intended efficacy and safety profile of Tenofovir Alafenamide.

Definition and Classification of Tenofovir Alafenamide Related Impurities

Impurities related to Tenofovir Alafenamide are categorized based on their origin and chemical structure. They can be broadly classified as:

Organic Impurities: These include starting materials, by-products, intermediates, degradation products, reagents, and catalysts. fda.gov The PMPA impurity falls into this category as both a key intermediate and a potential degradation product. semanticscholar.orgacs.org Other organic impurities include stereoisomers, such as the (S)-enantiomer of TAF, and by-products from side reactions like the formation of dimer impurities. simsonpharma.com

Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, and heavy metals. fda.gov

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification processes. fda.gov

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the identification, qualification, and control of these impurities. fda.gov The table below lists some of the known impurities of Tenofovir Alafenamide.

| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

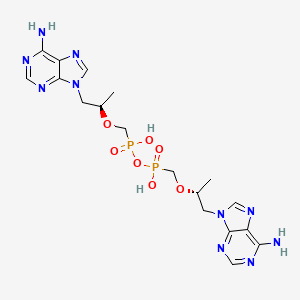

| Tenofovir Alafenamide PMPA Impurity | Tenofovir Dimer; bis((((R)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)diphosphonic Acid | 1607007-18-0 | C18H26N10O7P2 | 556.41 |

| Tenofovir | PMPA | 147127-20-6 | C9H14N5O4P | 287.21 |

| Tenofovir Alafenamide Fumarate | TAF | 1392275-56-7 | C21H29N6O5P · 0.5 C4H4O4 | 534.5 |

| (S)-Tenofovir Alafenamide | C21H29N6O5P | 476.47 | ||

| PMPA Anhydro Impurity | ||||

| Mono Phenyl PMPA Impurity | ||||

| PMPA monoamidate impurity | ||||

| PMPA bisamidate Impurity |

This table is for informational purposes and may not be exhaustive.

Properties

CAS No. |

1607007-18-0 |

|---|---|

Molecular Formula |

C18H26N10O7P2 |

Molecular Weight |

556.4 g/mol |

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C18H26N10O7P2/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24)/t11-,12-/m1/s1 |

InChI Key |

BJZVJNQCJKIBSO-VXGBXAGGSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |

Origin of Product |

United States |

Mechanistic Pathways of Tenofovir Alafenamide Pmpa Impurity Formation

Impurity Genesis in Synthetic Routes of Tenofovir (B777) Alafenamide

The formation of the PMPA impurity is intricately linked to the synthetic strategy employed for Tenofovir Alafenamide. It can arise from several stages of the synthesis, including incomplete reactions and the formation of reactive intermediates.

Precursor Compounds and Initial Synthesis Steps (e.g., 9-[2-(phosphonomethoxy)propyl]adenine (PMPA))

The synthesis of Tenofovir Alafenamide often commences with the key precursor, 9-[2-(phosphonomethoxy)propyl]adenine, commonly known as tenofovir or PMPA. nih.gov PMPA itself can be a primary source of the impurity if it is carried over into the final product due to incomplete reactions in subsequent steps. The manufacturing process for PMPA can also introduce initial impurities that may persist through the synthesis of TAF. acs.org

Formation via Incomplete Esterification Processes

A crucial step in the synthesis of TAF is the esterification of PMPA to form the prodrug. Incomplete esterification is a primary pathway for the generation of the PMPA impurity. If the reaction conditions are not optimized, residual PMPA may remain unreacted, leading to its presence in the final drug substance. For instance, suboptimal use of esterifying agents can result in the carryover of unreacted PMPA.

Role of Competing Esterification and Amidation Reactions in Impurity Generation

The synthesis of TAF involves both esterification and amidation reactions. These reactions can compete with each other, leading to the formation of various impurities. For example, after the formation of the PMPA-2Cl intermediate, it undergoes reactions with both phenol (B47542) and L-alanine isopropyl ester. google.com An imbalance in the stoichiometry of these reactants can lead to the formation of undesired by-products. Specifically, an excess of phenol can promote the formation of a bis-esterified product, which is a precursor to the PMPA impurity. Similarly, incomplete amidation can also result in the persistence of PMPA-related impurities. google.com

Generation from Chlorination Intermediates (e.g., PMPA-2Cl)

The conversion of PMPA to a reactive intermediate, such as PMPA-2Cl, through chlorination is a common synthetic strategy. google.com This step is typically carried out using reagents like thionyl chloride or oxalyl chloride at low temperatures. google.com However, this reactive intermediate can also be a source of impurities. PMPA-2Cl may react with residual reactants or by-products to generate dimeric impurities or other undesired compounds. The reaction of PMPA-2Cl with phenol and L-alanine isopropyl ester must be carefully controlled to prevent the formation of impurities like diphenyl ester and diamide (B1670390) impurities. google.com

| Intermediate | Reactants | Potential Impurities | Reaction Conditions |

| PMPA-2Cl | Phenol, L-alanine isopropyl ester | Diphenyl ester, Diamide impurities | -5°C to 0°C in acetone (B3395972) or THF with an organic base (e.g., triethylamine) |

By-product Isolation Challenges During Purification Steps

The purification of Tenofovir Alafenamide is a critical step in removing process-related impurities, including the PMPA impurity. google.com However, the structural similarity between TAF and some of its impurities can make separation challenging. Techniques such as crystallization and chromatography are employed, but their effectiveness can be limited if the impurities co-elute with the main compound. googleapis.com The presence of various diastereomers can further complicate the purification process, requiring specific techniques for their separation. googleapis.comgoogle.com The formation of salts of TAF with various acids, such as benzoic acid or L-malic acid, has been explored to improve the purity profile by selectively precipitating the desired product while leaving impurities in the solution. googleapis.com

Degradation-Induced Formation of Tenofovir Alafenamide PMPA Impurity

The degradation of Tenofovir Alafenamide (TAF) is a significant route to the formation of the PMPA impurity. This process is influenced by several environmental factors, including the presence of water, pH levels, and exposure to heat. Understanding these degradation pathways is crucial for maintaining the purity and stability of TAF formulations.

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for Tenofovir Alafenamide (TAF), leading to the formation of the PMPA impurity. This process involves the cleavage of the phosphoramidate (B1195095) and ester bonds within the TAF molecule. The phosphoramidate moiety of TAF is particularly susceptible to hydrolysis, which first yields monophenyl-TFV after the release of alanine (B10760859) isopropyl ester. Subsequently, the monophenyl-TFV undergoes further hydrolysis of the phosphorus-phenyl ester bond to produce Tenofovir (PMPA). nih.gov The presence of water is a key factor in this degradation process, with the rate of hydrolysis being dependent on the amount of water present. nih.gov

The kinetics of TAF degradation are strongly correlated with the water content in its environment. nih.gov Increased water ingress can accelerate the rate of hydrolysis. nih.gov This relationship is particularly relevant in the context of long-acting implantable drug delivery systems, where the permeation of water into the implant can lead to the degradation of TAF over time. nih.gov Studies have shown a direct link between the amount of water within an implant and the level of TAF impurity, establishing a strong correlation between water content and degradation. nih.gov

The hydrolytic stability of Tenofovir Alafenamide (TAF) is highly dependent on the pH of the surrounding medium. nih.govnih.gov TAF exhibits increased instability in both acidic and basic conditions. ijnrd.orgnih.gov The phosphoramidate (P-N) bond in TAF is particularly susceptible to acid hydrolysis, leading to accelerated degradation at low pH. nih.gov Conversely, in alkaline conditions, the P-O bond is prone to hydrolysis. nih.gov Research has identified a "stability window" for TAF between pH 4.8 and 5.8, with optimal stability observed at approximately pH 5.3, where the rate of hydrolysis is significantly minimized. nih.gov The degradation rate increases rapidly at pH levels above 6. nih.gov For instance, the acidic environment created by the fumaric acid in Tenofovir Alafenamide hemifumarate (TAFHF) formulations can lead to more rapid degradation compared to TAF free base formulations. nih.gov

| pH Condition | Effect on TAF Stability | Primary Bond Susceptible to Hydrolysis |

| Acidic (low pH) | Increased degradation | Phosphoramidate (P-N) bond nih.gov |

| pH 4.8 - 5.8 | "Stability window" with mitigated degradation nih.govnih.gov | - |

| pH 5.3 | Optimal stability with minimal hydrolysis nih.gov | - |

| Basic (high pH) | Increased degradation | P-O bond nih.gov |

Oxidative Degradation Considerations

Oxidative conditions can also contribute to the degradation of Tenofovir Alafenamide (TAF). ijnrd.orgproquest.com Forced degradation studies have shown that TAF is unstable in the presence of oxidizing agents such as hydrogen peroxide. ijnrd.orgproquest.comiglobaljournal.com One study reported extensive degradation of TAF under oxidative stress. proquest.comiglobaljournal.com In a specific experiment, treating a TAF solution with 30% hydrogen peroxide at 60°C for 6 hours resulted in significant degradation. ijnrd.org Another study also confirmed that TAF undergoes extensive degradation under peroxide conditions. proquest.com

Thermal Stress Degradation Pathways

Tenofovir Alafenamide (TAF) has been shown to be relatively stable under thermal stress conditions in some studies. ijnrd.org However, other research indicates that thermal stress can induce degradation. One study involving exposure of the solid drug to dry heat at 40°C for 2 hours showed some degradation. proquest.com Another investigation where TAF was placed in a hot air oven at 105°C for 5 days also indicated thermal degradation. ijnrd.org Thermogravimetric analysis has shown that TAF experiences negligible weight loss up to 200°C, suggesting stability at lower temperatures during processing. nih.gov

Photolytic Degradation Assessment

The stability of Tenofovir Alafenamide (TAF) under photolytic conditions has been investigated, with some conflicting findings. Some studies have reported that TAF is stable when exposed to light. ijnrd.org In one forced degradation study, TAF was placed in a photo-stability chamber for 5 days and was found to be stable. ijnrd.org However, another study subjecting a TAF solution to UV radiation for 4 hours in a UV chamber did result in degradation. proquest.com Further research on TAF in a phosphate-buffered saline (PBS) matrix showed photolytic degradation, with about 70.8% of TAF recovered after 72 hours of exposure. pitt.edu

Influence of Excipients and Co-formulated Active Pharmaceutical Ingredients on Degradation

The stability of Tenofovir Alafenamide can be significantly affected by the excipients used in its formulation and by other active pharmaceutical ingredients (APIs) it is co-formulated with. Research has shown that the degradation of TAF is influenced by the microenvironment created by these components.

Studies on subcutaneous implants for long-acting delivery of TAF have highlighted the role of excipients and the ionization form of TAF on its stability. nih.gov It was demonstrated that TAF freebase (TAFFB) exhibits greater chemical stability compared to TAF hemifumarate salt (TAFHF) under both simulated physiological and storage conditions. nih.govresearchgate.net The rate of TAF hydrolysis is influenced by pH and the amount of water present in the implant's microenvironment. nih.govresearchgate.net By controlling the rate of drug release and consequently reducing water ingress, the degradation of TAF can be significantly delayed. nih.govresearchgate.net

The presence of other APIs can also pose a challenge to the stability of TAF. For instance, in combination therapies, the interaction between TAF and other drugs can lead to the formation of degradation products. google.com Known degradation products of TAF include PMPA and PMPA anhydride. google.com The stability of TAF is also linked to its concentration within a given formulation. google.com

Forced degradation studies, which subject TAF to various stress conditions like acid, base, oxidation, and heat, have been instrumental in understanding its degradation pathways. ijnrd.orgpitt.edu These studies have shown that TAF is particularly susceptible to hydrolytic degradation under both acidic and basic conditions. ijnrd.orgpitt.edu The cleavage of the P-N bond of the phosphoramidate group at lower pH and the P-O bond at higher pH are potential mechanisms for this instability. pitt.edu

Table 1: Influence of Formulation Factors on TAF Degradation

| Factor | Observation | Reference |

|---|---|---|

| TAF Form | TAF freebase (TAFFB) is more stable than TAF hemifumarate (TAFHF). | nih.govresearchgate.net |

| pH | TAF is unstable in both acidic and basic conditions. | ijnrd.orgpitt.edu |

| Water Content | Higher water content can accelerate hydrolytic degradation. | nih.govresearchgate.net |

| Co-formulated APIs | Can present stability challenges. | google.com |

| TAF Concentration | Stability is related to the concentration in the formulation. | google.com |

Stereochemical Aspects of PMPA Impurity Formation

The formation of the PMPA impurity from Tenofovir Alafenamide is not just a matter of chemical degradation, but also involves complex stereochemical transformations. TAF itself has three chiral centers, leading to the possibility of multiple stereoisomers. google.com

Racemization at Chiral Centers (e.g., Phosphoramidate Moiety)

The phosphoramidate moiety of TAF contains a chiral phosphorus atom. The specific stereochemistry at this center is crucial for the drug's activity. The desired diastereomer of TAF has the Sp configuration at the phosphorus atom. google.com However, under certain conditions, racemization can occur, leading to a mixture of diastereomers. The synthesis of diastereomerically pure TAF often involves separating the desired Sp-diastereoisomer from the corresponding Rp-diastereoisomer. google.com The reaction of the precursor with isopropyl L-alaninate proceeds via an SN2 mechanism, which involves an inversion of the configuration at the chiral phosphorus atom. google.com This highlights the importance of controlling the stereochemistry of the intermediates to obtain the final product with the desired configuration. google.com

Formation of Diastereomeric Impurities and Their Significance

The presence of diastereomeric impurities is a critical quality attribute for TAF. google.com These impurities can arise during the synthesis and manufacturing processes. The different spatial arrangements of atoms in diastereomers can lead to differences in their physical and chemical properties, as well as their biological activity and toxicity. Therefore, it is essential to control the levels of these impurities in the final drug product.

Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to separate and quantify these diastereomeric impurities. google.com For instance, a specific diastereomer of TAF has been identified and characterized as an impurity. google.com The development of a preparation method for this diastereomeric impurity allows it to be used as a reference standard for quality control during the production of TAF. google.com The retention times of TAF and its diastereomeric impurity in an HPLC system can be used to distinguish and quantify them. google.com

The significance of controlling diastereomeric impurities lies in ensuring the safety and efficacy of the drug. google.com The presence of undesired diastereomers could potentially lead to reduced therapeutic effect or unforeseen side effects. Therefore, stringent control over the stereochemical purity of TAF is a regulatory requirement.

Table 2: Key Stereochemical Aspects of TAF and PMPA Impurity

| Aspect | Description | Reference |

|---|---|---|

| Chiral Centers | TAF has three chiral centers, leading to the possibility of seven chiral isomers. | google.com |

| Desired Diastereomer | The therapeutically active form of TAF is the Sp-diastereoisomer. | google.com |

| Racemization | The chiral phosphorus atom in the phosphoramidate moiety can undergo racemization. | google.com |

| Diastereomeric Impurities | Formation of diastereomeric impurities must be controlled during manufacturing. | google.com |

| Analytical Control | HPLC methods are used to separate and quantify diastereomeric impurities. | google.com |

Structural Characterization and Elucidation of Tenofovir Alafenamide Pmpa Impurity

Application of Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic techniques is indispensable for the definitive structural confirmation of the Tenofovir (B777) Alafenamide PMPA impurity. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of chemical compounds. For the Tenofovir Alafenamide PMPA impurity, ¹H NMR and other NMR techniques provide critical data on the proton environment within the molecule.

Detailed analysis of the ¹H NMR spectrum reveals specific chemical shifts and coupling constants that are characteristic of the PMPA impurity's structure. For instance, in a 400 MHz NMR analysis using D₂O as a solvent, the following peaks are observed: a singlet at δ 8.35 ppm corresponding to the two protons on the adenine (B156593) base (H-2), a multiplet between δ 4.15 and 4.30 ppm representing the four protons of the CH₂OP group, and a doublet at δ 1.25 ppm with a coupling constant (J) of 6.8 Hz, which corresponds to the six protons of the two methyl groups in the isopropyl moiety. These specific shifts and splitting patterns allow for the unambiguous assignment of protons to their respective positions in the molecular structure, confirming the identity of the PMPA impurity.

Further advanced NMR experiments, such as COSY, HSQC, and HMBC, can provide additional structural details, including proton-proton and proton-carbon correlations, to build a complete and accurate picture of the molecule's connectivity. veeprho.com

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.35 | s | 2H | Adenine H-2 |

| 4.15-4.30 | m | 4H | CH₂OP |

| 1.25 | d, J=6.8 Hz | 6H | CH(CH₃)₂ |

Source:

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For the this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly employed.

The ESI-MS analysis of the PMPA impurity typically shows a prominent ion peak at a mass-to-charge ratio (m/z) of 556.4 [M+H]⁺. This corresponds to the protonated molecule and is consistent with the molecular formula C₁₈H₂₆N₁₀O₇P₂. nih.gov High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, further confirming the elemental composition. For example, the exact mass has been reported as 556.14611720 Da. nih.gov

In addition to determining the molecular weight, MS/MS fragmentation analysis can be used to probe the structure of the impurity. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs within the molecule can be identified, providing corroborating evidence for the structure elucidated by NMR.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₁₀O₇P₂ | nih.gov |

| Molecular Weight | 556.4 g/mol | |

| ESI-MS [M+H]⁺ | 556.4 m/z | |

| Exact Mass | 556.14611720 Da | nih.gov |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR data for the this compound is not extensively detailed in the provided search results, the technique would be used to confirm the presence of key functional groups.

Expected characteristic absorption bands would include those for N-H stretching in the amine groups of the adenine rings, C-H stretching of the alkyl groups, P=O stretching of the phosphonate (B1237965) groups, and C-N and C=C stretching within the purine (B94841) ring system. These data would complement the information obtained from NMR and MS to provide a comprehensive structural confirmation.

Role of Reference Standards in Structural Elucidation and Method Development

Reference standards are highly purified compounds that serve as a benchmark for analytical measurements. In the context of the this compound, reference standards play a critical role in both its structural elucidation and the development of analytical methods for its detection and quantification. synthinkchemicals.com

The availability of a well-characterized reference standard for the PMPA impurity is essential for confirming the identity of the impurity observed in TAF samples. By comparing the spectroscopic data (NMR, MS, IR) of the unknown impurity with that of the certified reference standard, a definitive identification can be made.

Furthermore, reference standards are indispensable for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.net These methods are used to separate and quantify impurities in the TAF drug substance and product. The PMPA impurity reference standard is used to:

Establish method specificity: By injecting the reference standard, analysts can determine its retention time and ensure that it is well-resolved from the main TAF peak and other potential impurities. researchgate.netresearchgate.net

Determine linearity, LOD, and LOQ: The reference standard is used to prepare calibration curves to establish the linear range of the method and to determine the limit of detection (LOD) and limit of quantification (LOQ) for the impurity. researchgate.net

Assess accuracy and precision: The recovery of the reference standard when spiked into a sample matrix is used to evaluate the accuracy of the method. The reproducibility of the results from multiple analyses of the standard is used to assess precision. researchgate.net

In essence, the this compound reference standard is a cornerstone of quality control, ensuring that analytical methods are reliable and that the levels of this impurity in the final drug product are accurately monitored and controlled. synthinkchemicals.com

Advanced Analytical Methodologies for Quantification and Impurity Profiling

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are the cornerstone for analyzing TAF and its impurities, providing the necessary resolution and sensitivity to meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods, particularly in the reverse-phase (RP-HPLC) mode, are widely developed and validated for the analysis of Tenofovir (B777) alafenamide and its impurities. tandfonline.comresearchgate.net These methods are designed to be simple, rapid, precise, and accurate, making them suitable for routine quality control analysis. tandfonline.comresearchgate.netresearchgate.net

The successful separation of Tenofovir alafenamide and its PMPA impurity is highly dependent on the careful optimization of several RP-HPLC parameters.

Column Chemistry: C18 columns are frequently employed for the chromatographic separation of TAF and its impurities. tandfonline.comresearchgate.netwalshmedicalmedia.com For instance, an Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm) has been successfully used. tandfonline.comresearchgate.net Another method utilized a C-18 Inertsil ODS column (100 × 4.6 mm, 5 µm), which provided a satisfactory symmetric peak and good separation. walshmedicalmedia.com The polar nature of Tenofovir alafenamide fumarate (B1241708) makes C18 columns a suitable choice. walshmedicalmedia.com

Mobile Phase Composition: The mobile phase typically consists of a buffer solution and an organic solvent. A common mobile phase involves a mixture of a buffer solution, acetonitrile (B52724), and purified water. tandfonline.comresearchgate.net One method utilized a mobile phase A composed of a buffer solution, acetonitrile, and purified water in a 20:02:78 ratio, and a mobile phase B consisting of a solvent mixture and purified water in a 75:25 ratio. tandfonline.comresearchgate.net Another approach used an ammonium (B1175870) acetate (B1210297) buffer (pH 6.0) with a solvent mixture of acetonitrile and tetrahydrofuran (B95107) (THF). walshmedicalmedia.com The selection of the buffer is often guided by the pKa of the drug. walshmedicalmedia.com

Flow Rate: The flow rate is a critical parameter that influences the retention time and resolution. A typical flow rate for these analyses is 1.0 mL/min. tandfonline.comresearchgate.net However, other flow rates, such as 1.5 mL/min, have also been reported to yield accurate and precise results. walshmedicalmedia.com

Column Temperature: The column temperature is maintained to ensure reproducible results. A common column temperature is 40°C. tandfonline.comresearchgate.net In other methods, a column oven temperature of 45°C has been used. walshmedicalmedia.com

Detection Wavelength: The detection of Tenofovir alafenamide and its impurities is typically performed using a UV detector. The wavelength of detection is chosen to ensure maximum absorbance. Commonly used wavelengths are 260 nm and 262 nm. tandfonline.comresearchgate.netwalshmedicalmedia.com

Table 1: Optimized RP-HPLC Parameters for Tenofovir Alafenamide Impurity Analysis

| Parameter | Optimized Value 1 | Optimized Value 2 |

|---|---|---|

| Column | Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µ) tandfonline.comresearchgate.net | Inertsil ODS C-18 (100 x 4.6 mm, 5 µ) walshmedicalmedia.com |

| Mobile Phase A | Buffer solution: Acetonitrile: Purified water (20:02:78) tandfonline.comresearchgate.net | Ammonium acetate buffer (pH 6.0): 70%THF+30%ACN (990:10) walshmedicalmedia.com |

| Mobile Phase B | Solvent Mixture: Purified water (75:25) tandfonline.comresearchgate.net | Ammonium acetate buffer (pH 6.0): 70%THF+30%ACN (500:500) walshmedicalmedia.com |

| Flow Rate | 1.0 mL/min tandfonline.comresearchgate.net | 1.5 mL/min walshmedicalmedia.com |

| Column Temperature | 40°C tandfonline.comresearchgate.net | 45°C walshmedicalmedia.com |

| Detection Wavelength | 262 nm tandfonline.comresearchgate.net | 260 nm walshmedicalmedia.com |

| Injection Volume | 20 µL tandfonline.comresearchgate.net | Not Specified |

Gradient elution programs are essential for achieving enhanced resolution between Tenofovir alafenamide and its various impurities. tandfonline.comresearchgate.netwalshmedicalmedia.com These programs involve changing the composition of the mobile phase over time, which allows for the effective separation of compounds with different polarities. For instance, a gradient elution was employed with a mobile phase consisting of an ammonium acetate buffer and a solvent mixture of acetonitrile and THF to separate ten impurities of Tenofovir Alafenamide Fumarate. walshmedicalmedia.com The use of a gradient program ensures that all impurities are eluted within a reasonable run time while maintaining good peak shape and resolution. walshmedicalmedia.comresearchgate.net

A crucial aspect of method validation is demonstrating the specificity of the analytical method. This ensures that the peak corresponding to the PMPA impurity is well-resolved from the main Tenofovir alafenamide peak and other related substances. These related substances can include PMPA anhydrate, Phenyl PMPA, and PMPA isopropyl alaninate (B8444949). tandfonline.comresearchgate.net

In one validated RP-HPLC method, the retention times for PMPA, PMPA anhydrate, Phenyl PMPA, and PMPA isopropyl alaninate were found to be 5.69, 8.71, 25.89, and 37.13 minutes, respectively, while Tenofovir alafenamide had a retention time of 56.24 minutes. tandfonline.comresearchgate.net Another study reported retention times for PMPA Anhydro Impurity, Mono Phenyl PMPA Impurity, PMPA monoamidate impurity, and PMPA bisamidate Impurity as 0.671, 1.233, 1.241, and 5.424 minutes, respectively. walshmedicalmedia.com The successful separation of these compounds confirms the high specificity and resolving power of the developed HPLC methods. tandfonline.comresearchgate.netresearchgate.net

Table 2: Retention Times of Tenofovir Alafenamide and Related Substances

| Compound | Retention Time (min) - Method 1 tandfonline.comresearchgate.net | Retention Time (min) - Method 2 walshmedicalmedia.com |

|---|---|---|

| PMPA | 5.69 | - |

| PMPA anhydrate | 8.71 | 0.671 |

| Phenyl PMPA | 25.89 | - |

| PMPA isopropyl alaninate | 37.13 | - |

| Mono Phenyl PMPA Impurity | - | 1.233 |

| PMPA monoamidate impurity | - | 1.241 |

| PMPA bisamidate Impurity | - | 5.424 |

| Tenofovir alafenamide | 56.24 | 6.5 |

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

UPLC technology offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A validated UPLC method for Tenofovir alafenamide and its impurities has been shown to be highly specific, accurate, precise, linear, and robust. researchgate.net

The method utilizes a YMC-Triart C18 column (100 mm × 2.0 mm, 1.9 µm) with a gradient elution. researchgate.net The mobile phase consists of a phosphate (B84403) buffer and acetonitrile. researchgate.net The flow rate is set at 0.35 mL/minute, with a column temperature of 40°C and a detection wavelength of 260 nm. researchgate.net The total run time for the analysis is 30 minutes. researchgate.net This UPLC method demonstrates high selectivity, with no interference from blank diluents, and ensures that the peaks for Tenofovir alafenamide and its known impurities are well-resolved. researchgate.net The stability of TAF formulations within implants has also been assessed using a Waters BEH C18 column (2.1 mm × 50 mm, 1.7 µm) under gradient, reversed-phase conditions with detection at 260 nm. nih.gov

Chiral Chromatography for Stereoisomeric PMPA Impurities

Tenofovir alafenamide is a chiral molecule, and therefore, the control of its stereoisomeric purity is essential. Chiral chromatography is the technique of choice for separating and quantifying stereoisomeric impurities. thieme-connect.com While direct chiral separation of some intermediates by RP-HPLC or normal-phase HPLC (NP-HPLC) can be challenging, derivatization can be employed to facilitate separation. thieme-connect.com

For the analysis of stereoisomeric impurities, a chiral stationary phase (CSP) is used. For example, a Chiralpak AD-H column has been successfully used in normal-phase HPLC to separate the enantiomers of a key intermediate of Tenofovir alafenamide. thieme-connect.com The mobile phase for such separations often consists of a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol, with a small amount of an amine additive like diethylamine (B46881) to improve peak shape. thieme-connect.com The validation of these chiral methods confirms their suitability for determining the optical purity of TAF and its intermediates. thieme-connect.com

Hyphenated Techniques for Comprehensive Impurity Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive identification and quantification of impurities in TAF. These powerful analytical tools provide both qualitative and quantitative data, enabling the precise characterization of the impurity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of trace-level impurities in TAF. This highly sensitive and selective technique allows for the confident identification and quantification of impurities, even at minute concentrations.

Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous determination of TAF and its metabolites, including tenofovir (TFV), in various biological matrices such as human plasma and cerebrospinal fluid. nih.govnih.govnih.gov These methods typically employ solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 or a polar-modified reversed-phase column. nih.gov Gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile is commonly used to achieve optimal separation. nih.gov

The mass spectrometric detection is typically carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govmedpharmres.com This approach provides exceptional selectivity and sensitivity, allowing for the detection of analytes at the nanogram per milliliter (ng/mL) level. nih.govnih.gov For instance, a validated LC-MS/MS method for TAF and TFV in human plasma demonstrated a linear range of 4.00-400 ng/mL for TAF and 0.400-40.0 ng/mL for TFV. nih.gov Another study reported a lower limit of quantification (LLOQ) of 0.25 ng/mL for TFV and 0.5 ng/mL for its active metabolite, tenofovir diphosphate (B83284) (TFVDP), in blood. mdpi.com

The application of LC-MS/MS extends to the analysis of genotoxic impurities in tenofovir. google.com The inherent sensitivity of this technique is crucial for detecting and quantifying these potentially harmful impurities at levels that comply with regulatory requirements.

Photodiode Array (PDA) Detection for Peak Purity Analysis

In conjunction with liquid chromatography, Photodiode Array (PDA) detection is a powerful tool for assessing the purity of chromatographic peaks. researchgate.netresearchgate.net A PDA detector acquires the complete UV-Vis spectrum of the eluent as it passes through the detector cell, providing a three-dimensional data set of absorbance, wavelength, and time. researchgate.net This spectral information is invaluable for determining whether a chromatographic peak represents a single, pure compound or if it co-elutes with one or more impurities. researchgate.netmdpi.com

The principle of peak purity analysis lies in the comparison of spectra acquired across the elution profile of a peak. researchgate.net If the peak is pure, the normalized spectra at different points across the peak (upslope, apex, and downslope) will be identical. researchgate.net Any significant difference in the spectral shape indicates the presence of a co-eluting impurity. researchgate.net

Several validated UPLC and HPLC methods for the analysis of TAF and its impurities utilize PDA detection to confirm the specificity of the method. researchgate.netresearchgate.net The peak purity analysis ensures that there are no interfering peaks at the retention time of TAF or its specified impurities, thereby bolstering confidence in the accuracy of the quantitative results. researchgate.netresearchgate.net The acceptance criteria for peak purity are typically based on a similarity or match factor calculation, which quantifies the likeness between spectra. mdpi.com

The development of high-sensitivity PDA detectors has further enhanced the ability to detect and quantify trace impurities. shimadzu.co.kr These advanced detectors, with lower noise levels and wider dynamic ranges, enable the simultaneous analysis of major components and impurities present at very low concentrations. shimadzu.co.kr

Validation Parameters of Analytical Methods in Accordance with ICH Guidelines

The validation of analytical methods is a critical requirement of the ICH to ensure that a method is suitable for its intended purpose. derpharmachemica.com This process involves a series of experiments designed to demonstrate the method's performance characteristics, including specificity, linearity, accuracy, precision, and robustness. biotech-asia.org

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netresearchgate.net In the context of TAF impurity analysis, specificity studies are crucial to demonstrate that the method can distinguish between the main drug substance and its related impurities, including the PMPA impurity.

These studies typically involve the analysis of blank samples (diluents), placebo formulations, and samples spiked with known impurities and degradation products. researchgate.netwalshmedicalmedia.com The results should show no interfering peaks at the retention time of TAF or any of its specified impurities. researchgate.netresearchgate.net The use of a PDA detector is instrumental in confirming peak purity and providing evidence of the method's specificity. researchgate.netresearchgate.net Successful specificity studies demonstrate that the analytical method is selective for the analytes of interest. researchgate.netresearchgate.net

Linearity and Calibration Range Determination

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. walshmedicalmedia.com

To determine linearity, a series of standard solutions of the analyte and its impurities are prepared at different concentrations and analyzed. researchgate.netnih.gov A calibration curve is then constructed by plotting the instrument response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should be close to 1. tandfonline.com For impurity quantification, the linearity is often established from the limit of quantification (LOQ) to a concentration level of around 150% of the specification limit for the impurity. researchgate.net

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| Tenofovir Alafenamide | 10 - 150 | 0.99996 | walshmedicalmedia.com |

| Tenofovir Alafenamide | 5 - 15 | - | ijbpas.com |

| Tenofovir Alafenamide | 12.5 - 62.5 | - | nih.gov |

| Tenofovir Alafenamide Impurities | 0.5 - 7.5 | > 0.999 | tandfonline.com |

Accuracy and Recovery Studies

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. researchgate.netresearchgate.net It is often determined by performing recovery studies, where a known amount of the analyte (or impurity) is added to a sample matrix (spiked sample) and the percentage of the added analyte that is recovered by the analytical method is calculated.

For impurity analysis in TAF, accuracy is typically assessed by spiking the drug product with known amounts of the impurities at different concentration levels, for example, at the LOQ, 100%, and 150% of the specification limit. researchgate.net The percentage recovery is then calculated. According to ICH guidelines, the recovery should be within an acceptable range, which is often between 80% and 120% for impurities. researchgate.net

| Analyte | Spiked Concentration Level | Mean Recovery (%) | Reference |

| Tenofovir Alafenamide | 50%, 100%, 150% | 99.9 | walshmedicalmedia.com |

| Tenofovir Alafenamide | - | 98 - 102 | nih.gov |

| Tenofovir Alafenamide Impurities | - | 90.2 - 113.9 | tandfonline.com |

The successful validation of these parameters in accordance with ICH guidelines ensures that the analytical methods used for the quantification and impurity profiling of Tenofovir Alafenamide are reliable, accurate, and fit for their intended purpose in pharmaceutical quality control.

Precision Assessment (Repeatability, Intermediate Precision)

The precision of an analytical method is its ability to produce similar results for multiple analyses of the same homogeneous sample under the specified conditions. This is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability assesses the precision over a short interval of time with the same analyst, equipment, and reagents. For the analysis of the PMPA impurity in TAF, a common approach involves repeated injections of a standard solution or a spiked sample. The acceptance criterion is typically expressed as the relative standard deviation (RSD), which should generally be not more than a specified percentage.

Intermediate precision evaluates the variability of the method within the same laboratory but on different days, with different analysts, and on different equipment. This provides an indication of the method's reproducibility under typical laboratory variations.

A study developing a stability-indicating RP-HPLC method for Tenofovir Alafenamide and its impurities demonstrated excellent precision. The repeatability was assessed by analyzing the PMPA impurity six times, yielding a %RSD of 0.8%. The intermediate precision, evaluated by a different analyst on a different day, showed a %RSD of 1.2%, well within the acceptable limits for pharmaceutical analysis.

Table 1: Precision Data for the Quantification of PMPA Impurity

| Parameter | % RSD |

| Repeatability (n=6) | 0.8 |

| Intermediate Precision | 1.2 |

This table illustrates the high degree of precision of the analytical method for quantifying the PMPA impurity, with low relative standard deviations for both repeatability and intermediate precision.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for an impurity profiling method, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These values are often determined based on the signal-to-noise ratio (S/N) of the analytical signal, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

For the PMPA impurity, a validated Ultra-Performance Liquid Chromatography (UPLC) method established the LOD and LOQ by preparing a series of dilute solutions. The LOD for the PMPA impurity was found to be 0.015 µg/mL, and the LOQ was 0.05 µg/mL. These low limits are essential for ensuring that even trace amounts of this impurity can be accurately monitored and controlled in the final drug substance and product.

Robustness Evaluation under Method Parameter Variations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This evaluation provides an indication of its reliability during normal usage. For HPLC-based methods for PMPA impurity analysis, typical parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min)

Column temperature (e.g., ±2°C)

Mobile phase composition (e.g., ±2% organic phase)

pH of the buffer in the mobile phase

In a robustness study for a UPLC method, variations in flow rate, column temperature, and mobile phase composition were investigated. The results demonstrated that the system suitability parameters, such as theoretical plates and tailing factor for the PMPA impurity peak, remained within the acceptance criteria, confirming the method's robustness.

Table 2: Robustness Evaluation Parameters and Acceptance Criteria

| Parameter Varied | Variation | Result |

| Flow Rate | ± 0.1 mL/min | System suitability passes |

| Column Temperature | ± 2 °C | System suitability passes |

| Mobile Phase Composition | ± 2% v/v | System suitability passes |

This table showcases the deliberate variations in method parameters during a robustness evaluation and confirms that the analytical method for PMPA impurity remains reliable under these changes.

Stability of Analytical Samples and Mobile Phases

Ensuring the stability of both the analytical samples and the mobile phase is critical for obtaining accurate and reliable results over the duration of an analytical run.

Sample Stability: The stability of Tenofovir Alafenamide and its PMPA impurity in the chosen diluent is assessed over a period that reflects the typical sample analysis time. This is done by preparing a solution and analyzing it at regular intervals, keeping it at a specified temperature (e.g., room temperature or refrigerated). The results should show no significant change in the concentration of the PMPA impurity or the appearance of new degradation products.

Mobile Phase Stability: The mobile phase, a mixture of solvents used to carry the sample through the chromatography column, must also remain stable over the analysis period. Instability could lead to shifts in retention times and affect the resolution of the peaks. Stability is typically confirmed by running system suitability tests at the beginning and end of a long analytical sequence.

Studies have shown that the PMPA impurity is chemically stable under various conditions, which makes it a useful reference for developing stability-indicating HPLC methods. The stability of stock solutions of PMPA impurity is often evaluated for at least 24 hours at room temperature and under refrigerated conditions to ensure the integrity of the analytical results.

Application of Analytical Quality by Design (AQbD) Principles to Impurity Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of AQbD principles to the development of methods for PMPA impurity analysis offers significant advantages over traditional, one-factor-at-a-time approaches.

The AQbD workflow for an impurity method typically involves the following steps:

Defining the Analytical Target Profile (ATP): This involves defining the requirements for the method, such as the need to accurately quantify the PMPA impurity at levels compliant with regulatory requirements.

Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the properties of the method that need to be controlled to meet the ATP (e.g., resolution, peak tailing, sensitivity). CMPs are the method parameters that can affect the CMAs (e.g., mobile phase pH, column temperature, gradient slope).

Risk Assessment: A risk assessment is performed to identify the CMPs that have the highest potential to impact the CMAs.

Method Optimization using Design of Experiments (DoE): DoE is used to systematically study the effects of the identified CMPs on the CMAs and to identify the optimal method conditions. This allows for the definition of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters within which the method is known to perform as intended.

Control Strategy and Continuous Improvement: A control strategy is developed to ensure that the method consistently operates within the MODR. The method's performance is continuously monitored, and improvements are made as necessary.

By employing AQbD, a more robust and reliable analytical method for the PMPA impurity can be developed, with a greater understanding of the factors that can influence its performance. This proactive approach to method development helps to ensure the consistent quality and safety of Tenofovir Alafenamide.

Strategies for Mitigation and Control of Tenofovir Alafenamide Pmpa Impurity

Process Optimization in Tenofovir (B777) Alafenamide Synthesis to Minimize PMPA Impurity Formation

The synthesis of Tenofovir Alafenamide is a multi-step process where the potential for PMPA impurity formation exists. Careful optimization of reaction conditions is paramount to minimize its generation.

The precise control of the stoichiometric ratios of reactants is a critical factor in minimizing the formation of PMPA as an impurity. In the synthesis of Tenofovir Alafenamide, the reaction involves the coupling of Tenofovir (PMPA) with other reagents. An excess of the PMPA starting material can lead to its carryover as an impurity in the final product. Conversely, an insufficient amount of the coupling reagents may result in incomplete conversion, also leaving unreacted PMPA. Therefore, establishing the optimal molar ratio between PMPA and the other key reactants is essential for driving the reaction to completion while minimizing residual starting material.

| Parameter | Condition | Outcome on PMPA Impurity |

| Molar Ratio | Optimized ratio of PMPA to coupling agents | Minimizes unreacted PMPA carryover |

| Reactant Feed | Controlled addition rate | Prevents localized excesses of PMPA |

Temperature and reaction time are interdependent parameters that significantly influence the rate of both the desired reaction and potential side reactions leading to impurity formation. Higher temperatures can accelerate the reaction rate, but they can also promote the degradation of reactants or products, potentially increasing the levels of PMPA and other impurities. Similarly, an extended reaction duration may drive the primary reaction to completion but also provide more opportunity for the formation of degradation products. Therefore, a careful balance must be struck. The optimal temperature profile and reaction time are determined through kinetic studies to maximize the yield of Tenofovir Alafenamide while keeping the formation of PMPA at a minimum.

| Parameter | Condition | Impact on PMPA Impurity |

| Temperature | Operation within the validated range | Reduces thermal degradation and side reactions |

| Reaction Time | Optimized duration | Ensures complete reaction without promoting degradation |

The choice of solvent is crucial in both the reaction and purification stages of Tenofovir Alafenamide synthesis. The solvent system can influence reaction rates, selectivity, and the solubility of reactants, products, and impurities. An ideal reaction solvent will facilitate the desired reaction while discouraging the formation of PMPA. In the purification steps, particularly crystallization, the solvent system is selected to maximize the differential solubility between Tenofovir Alafenamide and PMPA. This allows for the effective precipitation of the desired product while leaving the more soluble PMPA impurity in the mother liquor.

| Process Step | Solvent System | Role in PMPA Control |

| Reaction | Aprotic solvents (e.g., acetonitrile) | Can enhance reaction efficiency and minimize side reactions |

| Crystallization | Mixed-solvent systems | Maximizes the solubility difference between Tenofovir Alafenamide and PMPA |

Catalysts are often employed to enhance the efficiency of the chemical reactions involved in Tenofovir Alafenamide synthesis. The choice of catalyst and its concentration can significantly impact the reaction's selectivity and, consequently, the impurity profile. An optimized catalyst will selectively promote the desired reaction pathway over those that lead to the formation of PMPA. Catalyst optimization involves screening various catalysts, determining the optimal catalyst loading, and ensuring its purity to prevent the introduction of new impurities.

Even with an optimized synthesis process, some level of PMPA impurity may still be present. Therefore, robust purification procedures are essential final steps in ensuring the purity of the Tenofovir Alafenamide API. Crystallization is a commonly used and effective method for removing PMPA. By carefully selecting the solvent system, temperature, and cooling profile, Tenofovir Alafenamide can be selectively crystallized, leaving PMPA in the solution. For instances where crystallization alone is insufficient to achieve the desired purity, preparative chromatography can be employed. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the effective removal of PMPA from the final product.

| Purification Method | Principle | Efficacy in PMPA Removal |

| Crystallization | Differential solubility | Highly effective when optimized |

| Preparative Chromatography | Differential partitioning | Provides high-resolution separation for trace impurity removal |

Application of Green Chemistry Principles in Impurity Control

Green chemistry offers a framework of twelve principles aimed at making chemical processes more environmentally benign, efficient, and safer. instituteofsustainabilitystudies.com These principles can be effectively applied to the synthesis and formulation of pharmaceuticals to minimize impurity formation, including the PMPA impurity in Tenofovir Alafenamide.

Prevention of Waste: This core principle advocates for designing synthetic pathways that minimize waste from the outset. instituteofsustainabilitystudies.comjddhs.com By optimizing reaction conditions and using more efficient synthetic routes for TAF, the formation of by-products like PMPA can be reduced, eliminating the need for extensive purification steps later. google.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com A reimagined synthesis of TAF that circumvents tenofovir (PMPA) as an intermediate has been developed, which inherently reduces the potential for it to be carried over as an impurity. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times, reducing waste. instituteofsustainabilitystudies.com Optimizing catalysts in the synthetic steps of TAF can lead to higher selectivity and efficiency, thereby minimizing side reactions that could generate impurities.

Real-time Analysis for Pollution Prevention: The development of analytical methodologies to monitor and control chemical processes in real-time can prevent the formation of hazardous substances and impurities. instituteofsustainabilitystudies.com Green analytical methods, such as certain UV-spectrophotometric techniques, have been developed for TAF that are simple, require no initial pretreatment, and can be used for stability studies and quality control. ekb.eg

By integrating these green chemistry principles, the synthesis and formulation of Tenofovir Alafenamide can be made more sustainable and efficient, leading to a higher quality product with a reduced impurity profile. jddhs.com

Regulatory Framework and Quality Assurance for Tenofovir Alafenamide Pmpa Impurity

International Conference on Harmonisation (ICH) Guidelines Applicability to Impurity Controlich.orgich.orgich.orgeuropa.eueuropa.eu

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are globally recognized and implemented to ensure the quality of pharmaceutical products. ich.org Several of these guidelines are directly applicable to the control of the Tenofovir (B777) Alafenamide PMPA impurity.

ICH Q3A (Impurities in New Drug Substances) Requirements

The ICH Q3A guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.orgeuropa.eufda.gov This guidance is crucial for managing the PMPA impurity from the earliest stages of TAF's manufacturing process.

Key requirements under ICH Q3A include:

Reporting Threshold: A level above which an impurity must be reported. For drug substances with a maximum daily dose of ≤ 2 g, the reporting threshold is 0.05%. ich.org

Identification Threshold: A level above which an impurity must be identified. For a maximum daily dose of ≤ 2 g, this threshold is 0.10% or a total daily intake of 1.0 mg, whichever is lower. ich.org

Qualification Threshold: A level above which an impurity's safety must be established. For a maximum daily dose of ≤ 2 g, this is 0.15% or a total daily intake of 1.0 mg, whichever is lower. ich.org

The process of qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org

ICH Q1A (Stability Testing of New Drug Substances and Products) Implications

The ICH Q1A guideline outlines the stability testing required to demonstrate how the quality of a drug substance or drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.eu Stability studies are essential for identifying potential degradation products, including the PMPA impurity, that may form during storage. ich.org

Stress testing, a component of stability studies, is particularly important for elucidating the degradation pathways of Tenofovir Alafenamide and for developing and validating analytical methods capable of detecting the PMPA impurity. ich.org

ICH Q2(R1) (Validation of Analytical Procedures) Compliance

To ensure the reliable detection and quantification of the PMPA impurity, the analytical methods used must be validated according to the principles outlined in the ICH Q2(R1) guideline. ich.orgfda.gov This guideline details the characteristics that need to be considered during the validation of analytical procedures.

For impurity testing, key validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. ich.orgfda.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org

Role of Global Regulatory Bodies (e.g., FDA, EMA) in Impurity Control and Specificationseuropa.eugoogle.com

Global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are responsible for ensuring the safety and efficacy of medicines within their jurisdictions. They play a pivotal role in the control of impurities by enforcing the ICH guidelines and setting specific requirements for drug approval and marketing. europa.eu

Both the FDA and EMA have adopted the ICH guidelines on impurities. europa.eufda.goveuropa.eufda.gov When a company seeks marketing authorization for a new drug like Tenofovir Alafenamide, it must submit a comprehensive dossier that includes detailed information on the impurity profile of the drug substance and drug product. This includes data on the identification, qualification, and control of impurities like PMPA.

For instance, the FDA's review of a New Drug Application (NDA) for a product containing Tenofovir Alafenamide would include a thorough assessment of the organic impurity specifications for the drug substance. fda.gov Similarly, the EMA provides guidance to marketing authorization holders on how to avoid the presence of impurities in human medicines. europa.eu

Establishment of Impurity Specifications and Acceptance Criteria for PMPA Impurityich.org

The establishment of specifications for impurities is a critical component of quality control. A specification is defined as a list of tests, references to analytical procedures, and appropriate acceptance criteria which are numerical limits, ranges, or other criteria for the tests described.

For the PMPA impurity in Tenofovir Alafenamide, the acceptance criteria are based on the principles outlined in the ICH guidelines and are supported by data from the drug's development program. ich.org The selection of impurities to be included in the specification is based on those found in batches manufactured by the proposed commercial process. ich.org

The acceptance criteria for a specified identified impurity like PMPA are established through a process of qualification, which evaluates the biological safety of the impurity at a particular level. ich.org

Table 1: ICH Thresholds for Impurities in New Drug Substances (Maximum Daily Dose ≤ 2 g/day )

| Threshold | Level |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% |

| Qualification Threshold | 0.15% |

Data sourced from ICH Q3A(R2) Guideline ich.org

Table 2: Key Validation Parameters for Analytical Procedures (ICH Q2(R1))

| Parameter | Objective |

| Specificity | To ensure the method can differentiate the PMPA impurity from other components. |

| Limit of Detection (LOD) | To determine the lowest concentration of the PMPA impurity that can be detected. |

| Limit of Quantitation (LOQ) | To determine the lowest concentration of the PMPA impurity that can be measured with acceptable precision and accuracy. |

| Linearity | To confirm a proportional relationship between the concentration of the PMPA impurity and the analytical signal. |

| Accuracy | To verify the closeness of the measured value of the PMPA impurity to its true value. |

| Precision | To assess the repeatability and intermediate precision of the method for measuring the PMPA impurity. |

| Robustness | To evaluate the method's reliability under varied operational parameters. |

Based on principles from ICH Q2(R1) Guideline ich.org

Development and Utilization of Certified Reference Standards for Regulatory Compliance and Method Validation

Certified Reference Standards (CRS) are highly characterized materials of high purity that are essential for the quality control of pharmaceuticals. sigmaaldrich.com They serve as a benchmark against which a sample is measured, ensuring the accuracy and reliability of analytical results. For the Tenofovir Alafenamide PMPA impurity, a specific reference standard is crucial for several key functions in a GMP environment.

The development of a certified reference standard for the PMPA impurity involves its synthesis, purification, and rigorous characterization to confirm its chemical structure and assess its purity. This process is conducted in compliance with international standards, such as ISO 17034 and ISO/IEC 17025, which govern the production and certification of reference materials. sigmaaldrich.com

The utilization of a PMPA impurity reference standard is multifaceted:

Method Development and Validation : The reference standard is indispensable for developing and validating analytical methods like HPLC and UPLC. It is used to determine the method's specificity, linearity, accuracy, and precision by providing a known quantity of the impurity to be tested. researchgate.net

Identification and Quantification : In routine QC analysis, the reference standard is used to positively identify the PMPA impurity peak in a chromatogram based on its retention time. It is also used to create a calibration curve to accurately quantify the amount of the impurity present in a test sample of Tenofovir Alafenamide.

System Suitability Testing : Before running any sample analysis, a system suitability test is performed using the reference standard to ensure that the chromatographic system is performing adequately. researchgate.net This includes checking parameters like peak resolution, tailing factor, and injection precision. researchgate.net

Stability Studies : The PMPA impurity reference standard is used in stability studies of the TAF drug substance and product to help identify and quantify any increase in this impurity over time under various storage conditions.

Pharmaceutical reference standards for Tenofovir and its impurities are available from various commercial suppliers and may be traceable to pharmacopeial standards (e.g., EP/USP). synzeal.com These standards are accompanied by a Certificate of Analysis (CoA) that details their identity, purity, and other critical properties. simsonpharma.com The use of well-characterized reference standards is a fundamental requirement for regulatory submissions, such as in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs). synzeal.com

The table below lists various compounds related to Tenofovir Alafenamide that are used as reference standards in analytical procedures.

| Compound Name | Role/Type | CAS Number |

| Tenofovir Alafenamide Fumarate (B1241708) Standard | Active Pharmaceutical Ingredient | 379270-37-8 |

| This compound | Process Impurity / Degradant | 1607007-18-0 |

| PMPA Standard (Tenofovir) | Starting Material / Metabolite | 147127-20-6 |

| PMPA Anhydride Standard | Related Impurity | Not Available |

| PMPA Monoamidate Standard | Related Impurity | Not Available |

| PMPA Bisamidate Standard | Related Impurity | Not Available |

| PMPA Monophenyl Standard | Related Impurity | Not Available |

| PMPA Bisphenyl Standard | Related Impurity | Not Available |

This table is interactive and provides a list of compounds and their roles based on cited analytical validation research. researchgate.netsynzeal.comnih.gov

Q & A

Q. What analytical methods are recommended for identifying and quantifying PMPA impurity in Tenofovir Alafenamide (TAF) formulations?

Methodological Answer : A validated Ultra-Performance Liquid Chromatography (UPLC) method is widely used. Key parameters include:

- Specificity : Resolution of PMPA from TAF and other impurities using a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile in gradient mode .

- Linearity : Calibration curves for PMPA (range: 0.05–1.5 µg/mL) with R² > 0.998.

- Accuracy : Spiked recovery studies (98–102%) in TAF matrix.

- Robustness : Tested under variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% v/v) .

Q. What are the common synthetic pathways where PMPA impurity arises during TAF production?

Methodological Answer : PMPA (Tenofovir) is a key intermediate in TAF synthesis. Impurity formation occurs due to:

- Incomplete esterification : Residual PMPA remains if chloromethyl isopropyl carbonate (CMIC) esterification is suboptimal during the pro-drug step .

- Hydrolysis : Degradation of TAF’s labile ester bonds under acidic/basic conditions during purification or storage .

- By-product isolation : PMPA may co-elute with intermediates if purification (e.g., crystallization, chromatography) is not optimized .

Q. How can researchers differentiate PMPA from structurally related degradation products?

Methodological Answer :

- Peak Purity Analysis : Use photodiode array (PDA) detectors to confirm spectral homogeneity (λ = 260 nm for adenine moiety) .

- Mass Spectrometry (LC-MS) : PMPA (MW: 287.2 g/mol) vs. TAF (MW: 476.5 g/mol) via accurate mass measurement and fragmentation patterns .

- Forced Degradation Studies : Expose TAF to hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress to isolate PMPA and other degradants .

Advanced Research Questions

Q. How can population pharmacokinetic (popPK) modeling assess the impact of PMPA impurity on TAF’s therapeutic efficacy?

Methodological Answer :

- Structural Model : Use NONMEM® or Monolix to simulate PMPA’s clearance (CL) and volume of distribution (V) in patients with renal impairment. Incorporate covariates like creatinine clearance (CrCl) and cobicistat co-administration, which alter PMPA exposure by 115% .

- Simulation Scenarios : Predict PMPA trough concentrations (Cmin) in virtual populations with varying renal function (e.g., CrCl 30–90 mL/min) to identify toxicity thresholds .

Q. What experimental strategies resolve diastereomeric impurities in PMPA-derived intermediates?

Methodological Answer :

- Chiral Chromatography : Use Chiralpak IC-3 columns with n-hexane:ethanol (80:20) to separate (R)- and (S)-configured phosphonate intermediates .

- Simulated Moving Bed (SMB) Chromatography : Optimize for large-scale resolution of diastereomers (e.g., GS-7340) with >99% enantiomeric excess .

- X-ray Crystallography : Confirm stereochemistry of isolated impurities via single-crystal analysis .

Q. How do stability studies under ICH guidelines inform control strategies for PMPA impurity?

Methodological Answer :

- Stress Testing : Expose TAF to 40°C/75% RH (6 months) and monitor PMPA levels. Use Arrhenius kinetics to predict degradation rates at 25°C .

- pH-Dependent Stability : PMPA formation increases in acidic conditions (pH < 4.0); buffer selection during formulation is critical .

- DOE Optimization : Apply factorial designs to evaluate interactions between temperature, humidity, and excipient compatibility on impurity profiles .

Q. How can researchers address contradictory data on PMPA impurity thresholds across batch analyses?

Methodological Answer :

- Root Cause Analysis (RCA) : Use Ishikawa diagrams to trace variability to raw material quality (e.g., CMIC purity), reaction time, or crystallization endpoints .

- Multivariate Analysis (MVA) : Apply PCA or PLS models to correlate impurity levels with process parameters (e.g., temperature, catalyst loading) .

- Cross-Validation : Compare results across orthogonal methods (e.g., UPLC vs. LC-MS) to rule out analytical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.